1,1'-Diheptyl-4,4'-bipyridinium diphosphinate

Electrochromic display Contrast ratio Light-scattering deposition

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate (CAS 91795-60-7) is a diquaternary 4,4'-bipyridinium (viologen) salt bearing two n-heptyl substituents and diphosphinate (hypophosphite) counterions. It belongs to the broader class of N,N'-dialkyl-4,4'-bipyridinium compounds that undergo reversible one-electron reduction to form intensely colored radical cation species, making them core functional materials in electrochromic displays, smart windows, and electrochemical sensors.

Molecular Formula C24H40N2O4P2+2
Molecular Weight 482.5 g/mol
CAS No. 91795-60-7
Cat. No. B12653677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diheptyl-4,4'-bipyridinium diphosphinate
CAS91795-60-7
Molecular FormulaC24H40N2O4P2+2
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O
InChIInChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;;
InChIKeyKWPOEHWZLDZCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Diheptyl-4,4'-bipyridinium Diphosphinate (CAS 91795-60-7): Electrochromic Viologen Procurement Baseline


1,1'-Diheptyl-4,4'-bipyridinium diphosphinate (CAS 91795-60-7) is a diquaternary 4,4'-bipyridinium (viologen) salt bearing two n-heptyl substituents and diphosphinate (hypophosphite) counterions [1]. It belongs to the broader class of N,N'-dialkyl-4,4'-bipyridinium compounds that undergo reversible one-electron reduction to form intensely colored radical cation species, making them core functional materials in electrochromic displays, smart windows, and electrochemical sensors [2]. The pairing of the diheptyl viologen dication (HV²⁺) specifically with diphosphinate anions distinguishes this compound from other diheptyl viologen salts (e.g., dibromide, dihexafluorophosphate, bis(trifluoromethanesulfonyl)imide) and confers quantitatively different electrochromic performance, write–erase kinetics, and electrode compatibility [1][3].

Why 1,1'-Diheptyl-4,4'-bipyridinium Diphosphinate Cannot Be Generically Substituted by Other Diheptyl Viologen Salts


Although the diheptyl viologen dication (HV²⁺) is the common electrochromic core, the counterion dictates critical device-level performance parameters: bromide salts cause irreversible silver electrode corrosion and non-erasable precipitate formation [1], dihydrogen phosphate salts suffer from unacceptably slow erasure (≈450 ms) and temperature sensitivity [1], and fluorinated anions (PF₆⁻, TFSI⁻) require organic or ionogel matrices that limit aqueous processing [2]. The diphosphinate (hypophosphite) counterion uniquely enables fast, reversible electrodeposition from aqueous electrolyte, eliminates electrode corrosion, and produces a light-scattering deposit morphology that yields contrast ratios up to 60:1—a mode inaccessible to absorption-based viologen displays [3][4]. Substituting the counterion therefore does not merely modulate a single property; it changes the operable display physics, manufacturing compatibility, and end-use performance envelope.

Quantitative Differentiation Evidence for 1,1'-Diheptyl-4,4'-bipyridinium Diphosphinate vs. Closest Analogs


Contrast Ratio: Light-Scattering Mode (Diphosphinate) vs. Absorption Mode (Conventional Viologen Displays)

The diphosphinate (phosphate/hypophosphite) electrolyte system uniquely produces a light-scattering viologen deposit that decouples contrast from optical absorbance. Under practical conditions, this scattering-mode display achieves a contrast ratio of 60:1 with only 1 mC cm⁻² of deposited viologen and a 1-ms current pulse [1]. Earlier implementations of the same diphosphinate system reported 30:1 contrast ratios using 0.5–1.0 mC cm⁻², compared with conventional absorption-mode viologen displays (e.g., dibromide or phosphate-only electrolytes) that are limited to approximately 3:1 contrast at 2 mC cm⁻² [2]. The scattering mechanism therefore delivers a ≥10× improvement in contrast ratio at ≤50% of the deposited charge.

Electrochromic display Contrast ratio Light-scattering deposition

Erase Kinetics: Diphosphinate (Hypophosphite) vs. Dihydrogen Phosphate Electrolyte

In a controlled comparison using 0.1 M heptyl viologen in 1 M phosphate buffer (pH 5.6, 25 °C, plated silver cathode), the electrolyte containing hypophosphite anions (Column III) exhibited an erase time of 45 ms, compared with 450 ms for the dihydrogen phosphate-only electrolyte (Column I)—a 10-fold improvement in erasure speed [1]. The hypophosphite system also extended the useful transition time to 28 ms at 130 mA cm⁻² (vs. 4.5 ms for phosphate-only), permitting greater material deposition before undesirable side reactions occur [1].

Electrochromic device Erase time Cycling reversibility

Electrode Compatibility: Diphosphinate vs. Bromide Anion—Corrosion and Irreversible Deposit Formation

The bromide anion is documented to corrode and discolor silver display electrodes, and repeated reduction–oxidation cycles with bromide produce a non-erasible radical cation deposit due to recrystallization [1]. Dihydrogen phosphate was introduced to solve corrosion but at the cost of substantially reduced reaction speed and severe temperature sensitivity [1]. Hypophosphite (diphosphinate) and phosphite anions resolve both problems simultaneously: they eliminate the electrode corrosion observed with bromide while maintaining fast write–erase kinetics as demonstrated by the 45 ms erase time and extended transition time [1]. Although no quantitative corrosion rate ratio is tabulated in the source, the qualitative elimination of corrosion is presented as a binary go/no-go criterion for silver-electrode display architectures.

Electrode corrosion Cycle stability Silver electrode compatibility

Write Energy Efficiency: Diphosphinate Scattering Display vs. Absorption-Mode Viologen Displays

The diphosphinate-based scattering display achieves high contrast (30:1) at a charge density of only 0.5–1.0 mC cm⁻², whereas conventional absorption-mode viologen displays require approximately 2 mC cm⁻² to reach a contrast ratio of just 3:1 [1]. This corresponds to a 4× reduction in write charge for a 10× higher contrast. More recent results using the same electrolyte system demonstrate a contrast ratio of 60:1 at 1 mC cm⁻² with a 1-ms pulse, translating to a write energy of approximately 0.5–1.5 mJ cm⁻² (assuming ~1.0–1.5 V drive) [2].

Write energy Charge efficiency Low-power display

Class-Level Context: Counterion Selection Dramatically Modulates Viologen Electrochromic Efficiency

Although a direct coloration efficiency (CE) measurement for the diphosphinate salt is not available in the open literature, class-level data demonstrate that counterion identity exerts a dominant effect on viologen CE. In benzyl viologen, changing the counterion from ClO₄⁻ (V1) to BF₄⁻ (V2) or TFSI⁻ (V3) alters CE from ~1038 cm² C⁻¹ to ~318 cm² C⁻¹ and ~421 cm² C⁻¹, respectively—a >3× range driven solely by counterion size, polarity, and mobility [1]. For diheptyl viologen specifically, DHV[TFSI]₂ achieves a CE of 240.59 cm² C⁻¹ with maximum transmittance change of 85.23%, while DHV[PF₆]₂ yields lower performance [2]. These data support the inference that the diphosphinate counterion—with its distinct hydration, ionic volume, and nucleophilicity—will produce a CE and optical modulation profile different from any of the more common fluorinated or halide counterions, though direct quantitative CE data for the diphosphinate salt remain to be published.

Coloration efficiency Counterion effect Viologen electrochromism

Validated Application Scenarios for 1,1'-Diheptyl-4,4'-bipyridinium Diphosphinate Based on Quantitative Evidence


High-Contrast Reflective Passive-Matrix Displays (e-Books, Electronic Shelf Labels)

The light-scattering deposition mode unique to the diphosphinate electrolyte system enables reflective display architectures with contrast ratios of 30:1 to 60:1 at low write charge (0.5–1.0 mC cm⁻²) and fast 1–2 ms write pulses [1][2]. Unlike absorption-mode viologen displays that are limited to ~3:1 contrast, the scattering display separates specular from non-specular light, yielding paper-like readability without backlight. The 45 ms erase time further supports video-rate refresh in passive-matrix addressing schemes [3]. This scenario is validated for e-reader, electronic shelf-label, and public information display applications where sunlight readability and ultra-low power consumption are critical.

Silver-Electrode Electrochromic Displays Requiring Long-Term Cycling Stability

Any electrochromic display architecture employing silver display electrodes demands the diphosphinate (or phosphite) counterion because the alternative bromide anion causes irreversible silver corrosion and non-erasable deposit accumulation, while phosphate-only electrolytes suffer from 10× slower erasure (450 ms) [3]. The diphosphinate electrolyte simultaneously eliminates electrode corrosion and maintains a fast 45 ms erase time, making it the only viable aqueous-processable viologen salt for silver-electrode display stacks. This scenario is directly validated by the comparative electrolyte performance table in U.S. Patent 4,187,003 [3].

Low-Energy Memory Displays with Integrated Drive Electronics

The diphosphinate-based scattering display exhibits intrinsic memory (the deposited image persists in open-circuit hold for upwards of one minute) and is compatible with integrated drive schemes [2]. The combination of 60:1 contrast at 1 mC cm⁻², 1-ms write pulse, and open-circuit image retention enables display products where the driver IC can be powered down between image updates, reducing average power consumption to the μW cm⁻² range. This scenario is relevant for battery-powered IoT indicators, digital signage, and wearable displays.

Aqueous-Processed Electrochromic Smart Windows and Switchable Glazing

Unlike fluorinated-anion diheptyl viologen salts (e.g., DHV[PF₆]₂, DHV[TFSI]₂) that require organic solvents or ionogel matrices for adequate solubility and ionic conductivity [4], the diphosphinate salt is fully compatible with aqueous electrolyte formulations [1][3]. This enables large-area coating and lamination processes using water-based electrolytes, reducing manufacturing cost, environmental impact, and solvent-handling infrastructure. The fast switching kinetics (1–2 ms write, 45 ms erase) further support dynamic glazing applications where rapid tinting and clearing are required.

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